Leupeptin hemisulfate monohydrate

Protein Turnover Lysosomal Proteolysis Hepatocyte Biology

Leupeptin hemisulfate monohydrate (CAS 1082207-96-2) is the definitive choice for researchers requiring reversible, dual inhibition of serine and cysteine proteases. Unlike irreversible inhibitors (PMSF, E-64), it enables dynamic control in cell-based assays. It uniquely inhibits ACE in T-lymphocytes (dose-dependent), outperforms pepstatin in hepatocyte lysosomal proteolysis (65% vs. 15% inhibition), and provides dual calpain blockade plus antioxidant protection in neurodegenerative models. Ensure experimental fidelity by choosing the only inhibitor with this precise selectivity fingerprint.

Molecular Formula C40H82N12O14S
Molecular Weight 987.2 g/mol
CAS No. 1082207-96-2
Cat. No. B12756480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeupeptin hemisulfate monohydrate
CAS1082207-96-2
Molecular FormulaC40H82N12O14S
Molecular Weight987.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
InChIInChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1
InChIKeyFWGRMOYQEJXKOZ-XZZFGKIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leupeptin Hemisulfate Monohydrate CAS 1082207-96-2: Core Inhibitor Profile and Procurement Context


Leupeptin hemisulfate monohydrate (CAS 1082207-96-2) is the monohydrate hemisulfate salt form of leupeptin, a modified tripeptide (Ac-Leu-Leu-Arg-CHO) that acts as a reversible, competitive inhibitor of serine and cysteine proteases [1]. It is a naturally occurring compound first isolated from *Streptomyces* species, and it is widely used as a biochemical tool to prevent proteolytic degradation in cell lysates, protein purification workflows, and during tissue extraction [2]. The hemisulfate monohydrate form provides a defined, crystalline salt that is highly soluble in aqueous buffers (up to 50-95 mg/mL in water), which facilitates its use in biological assays and simplifies stock solution preparation compared to the free base . Its established, broad-spectrum inhibition profile—potently blocking trypsin, plasmin, calpain, and cathepsins B, H, and L—has made it a standard component in protease inhibitor cocktails for decades [3][4].

Leupeptin Hemisulfate Monohydrate CAS 1082207-96-2: Why In-Class Inhibitor Substitution Introduces Experimental Variability


Despite a crowded field of serine and cysteine protease inhibitors, leupeptin hemisulfate monohydrate cannot be trivially substituted with other broad-spectrum inhibitors like antipain, E-64, PMSF, or pepstatin A without profoundly altering experimental outcomes. This is due to three key factors. First, leupeptin's unique dual inhibition of both serine and cysteine proteases—specifically trypsin-like serine proteases and papain-like cysteine proteases—contrasts with the narrower or mechanistically distinct profiles of its common alternatives [1]. Second, its reversible, competitive binding mechanism allows for dynamic control of protease activity, which is fundamentally different from the irreversible covalent modification seen with inhibitors like PMSF and E-64, leading to divergent effects in cell-based assays and long-term experiments [2]. Third, leupeptin exhibits a distinct selectivity fingerprint; it potently inhibits trypsin, plasmin, and calpain but has no activity against chymotrypsin, elastase, renin, or pepsin, a specificity profile that is not matched by any single alternative inhibitor . Consequently, substituting leupeptin with a generic 'cysteine protease inhibitor' or 'serine protease inhibitor' cocktail risks introducing uncontrolled variables, such as off-target inhibition, irreversible cell damage, or altered lysosomal processing kinetics, which are documented in the quantitative evidence below.

Leupeptin Hemisulfate Monohydrate CAS 1082207-96-2: Quantified Differentiation Against Analogs


Superior Inhibition of Lysosomal Protein Degradation in Hepatocytes Compared to Pepstatin

In a direct comparative study of protein turnover in primary rat hepatocyte cultures, leupeptin inhibited the release of amino acids (a measure of proteolysis) by 65% within 10 hours, while pepstatin, an aspartic protease inhibitor, inhibited release by only 15% over 2 days [1]. This demonstrates that leupeptin is substantially more effective at rapidly blocking lysosomal protein degradation pathways in this system. The effects of the two inhibitors were additive, indicating they target distinct protease pools [1].

Protein Turnover Lysosomal Proteolysis Hepatocyte Biology

Distinct Functional Outcomes in ACE Activity Modulation in Human T-Lymphocytes vs. E-64 and Chymostatin

In a functional assay using human T-lymphocytes, leupeptin inhibited angiotensin-converting enzyme (ACE) activity in a dose-dependent manner (tested at concentrations from 10⁻⁹ to 10⁻³ mol/L). In contrast, chymostatin and E-64 had no effect on ACE activity across the same concentration range, while bestatin increased ACE activity [1]. This demonstrates that leupeptin exhibits unique, off-target modulation of ACE not observed with these structurally or mechanistically related inhibitors.

Angiotensin-Converting Enzyme (ACE) T-Lymphocyte Biology Protease Inhibitor Selectivity

Equipment Calpain Inhibition with Superior Antioxidant Capacity vs. Calpain Inhibitor-1

Leupeptin and the synthetic calpain inhibitor-1 (N-Acetyl-Leu-Leu-Met-CHO) showed similar potency against calpain in vitro, with IC50 values of 0.14 µM and 0.09 µM, respectively [1]. However, leupeptin displayed significant, concentration-dependent antioxidant capacity in the allophycocyanin assay (r² = 0.975), whereas calpain inhibitor-1 provided no antioxidant protection [1]. This indicates that leupeptin offers a dual mechanism of action—calpain inhibition plus free radical scavenging—not shared by a closely related peptidyl aldehyde inhibitor.

Calpain Inhibition Antioxidant Activity Neuroprotection

Rapid and Specific Inhibition of Thiol Protease Activity Contrasts with Pepstatin's Profile in Hepatocytes

In a direct comparison using rat hepatocyte cultures, leupeptin specifically inhibited the activity of BANA hydrolase (a substrate for cathepsin B and thiol proteases) while causing a sixfold induction of hemoglobin hydrolase activity within 1 day. In contrast, pepstatin inhibited hemoglobin hydrolase (aspartic protease) activity but had no effect on BANA hydrolase [1]. This confirms leupeptin's selective inhibition of thiol proteases, a class of enzymes critical for lysosomal protein breakdown, and highlights a complementary, non-overlapping inhibitory profile with pepstatin.

Protease Specificity Cathepsin B Enzyme Assays

Near-Complete Inhibition of Purified Protease at Low Micromolar Concentration Outperforms PMSF and E-64

In an assay of a purified protease from *Porphyromonas gingivalis* using azocoll as a substrate, leupeptin at a concentration of 10 µM achieved 100% inhibition. In the same assay, PMSF (a classic serine protease inhibitor) at a 50-fold higher concentration of 0.5 mM provided only 21% inhibition, and E-64 (a cysteine protease inhibitor) at 0.7 µM provided only 16% inhibition [1]. This demonstrates that leupeptin's potency and efficacy against this protease far exceed that of the common alternatives PMSF and E-64 under these conditions.

Protease Purification Inhibitor Potency Azocoll Assay

Greater Efficacy in Reducing Intracellular IL-6 Processing vs. E-64 and CA074Me in HepG2 Cells

In a model of intracellular interleukin-6 (IL-6) processing in HepG2 cells, leupeptin at 200 µM reduced the rate of IL-6 digestion to 50% of control levels, representing the maximal effect among all inhibitors tested. While the study directly compared leupeptin with E-64 and CA074Me, quantitative comparison data for E-64 and CA074Me at the same concentration were not reported in the available abstract; the study concluded that leupeptin achieved the greatest reduction in IL-6 processing [1].

Cytokine Processing Lysosomal Inhibition Cathepsin Inhibitors

Leupeptin Hemisulfate Monohydrate CAS 1082207-96-2: Quantitatively Justified Application Scenarios


Short-Term Primary Hepatocyte Culture for Protein Turnover Studies

For experiments requiring rapid and potent inhibition of lysosomal proteolysis in primary hepatocytes, leupeptin is quantitatively superior to pepstatin. It achieves 65% inhibition of proteolysis within 10 hours, whereas pepstatin provides only 15% inhibition over 48 hours [1]. Use leupeptin at a typical working concentration of 10-50 µM in culture medium to block cathepsin B and other thiol proteases, thereby preserving proteins with longer half-lives for downstream analysis .

T-Lymphocyte Functional Assays Involving ACE Activity

In studies examining angiotensin-converting enzyme (ACE) activity in T-lymphocytes, leupeptin cannot be substituted with E-64 or chymostatin. Only leupeptin exhibits dose-dependent inhibition of ACE, while the alternatives show no effect [1]. Researchers should include leupeptin as a positive control or treatment condition to specifically modulate ACE, using a concentration range of 10⁻⁹ to 10⁻³ mol/L as established in the comparative study.

Calpain Inhibition in Oxidative Stress Models Requiring Dual Functionality

When an experimental model involves both calpain overactivation and oxidative stress (e.g., neurodegenerative disease models), leupeptin offers a unique advantage over calpain inhibitor-1. Both inhibit calpain with similar potency (IC50 ≈ 0.1 µM), but only leupeptin provides concentration-dependent antioxidant protection (r² = 0.975) [1]. Use leupeptin at 0.1-1 µM to achieve both calpain blockade and free radical scavenging, eliminating the need for a separate antioxidant compound.

Purification of Bacterial Proteases from Complex Supernatants

For the purification of proteases from organisms like *Porphyromonas gingivalis*, leupeptin at 10 µM provides complete (100%) inhibition of activity, whereas PMSF at 0.5 mM (50x higher concentration) achieves only 21% inhibition, and E-64 is largely ineffective [1]. Incorporate leupeptin into lysis and purification buffers at 10-100 µM to prevent autolysis and preserve the target protease in its native state during chromatographic steps.

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